molecular formula C6H14ClNO2 B599699 (R)-2-(Methoxymethyl)morpholine hydrochloride CAS No. 141196-39-6

(R)-2-(Methoxymethyl)morpholine hydrochloride

Cat. No.: B599699
CAS No.: 141196-39-6
M. Wt: 167.633
InChI Key: NBPHWKGEMABLPV-FYZOBXCZSA-N
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Description

®-2-(Methoxymethyl)morpholine hydrochloride is an organic compound with the chemical formula C6H13NO2·HCl. It is a white solid that is soluble in water and organic solvents. This compound is primarily used as a reagent and intermediate in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Methoxymethyl)morpholine hydrochloride typically involves the reaction of ®-2-(Methoxymethyl)morpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(R)-2-(Methoxymethyl)morpholine+HCl(R)-2-(Methoxymethyl)morpholine hydrochloride\text{(R)-2-(Methoxymethyl)morpholine} + \text{HCl} \rightarrow \text{(R)-2-(Methoxymethyl)morpholine hydrochloride} (R)-2-(Methoxymethyl)morpholine+HCl→(R)-2-(Methoxymethyl)morpholine hydrochloride

Industrial Production Methods

Industrial production of ®-2-(Methoxymethyl)morpholine hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

®-2-(Methoxymethyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the methoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

®-2-(Methoxymethyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(Methoxymethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methylmorpholine hydrochloride: Similar in structure but with a methyl group instead of a methoxymethyl group.

    ®-2-Methylmorpholine hydrochloride: Another similar compound with a methyl group at a different position.

Uniqueness

®-2-(Methoxymethyl)morpholine hydrochloride is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2R)-2-(methoxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPHWKGEMABLPV-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693465
Record name (2R)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141196-39-6
Record name Morpholine, 2-(methoxymethyl)-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141196-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-(methoxymethyl)morpholine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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